molecular formula C9H10O2S B13352802 (4-Methylsulfanylphenyl) acetate CAS No. 50910-13-9

(4-Methylsulfanylphenyl) acetate

Cat. No.: B13352802
CAS No.: 50910-13-9
M. Wt: 182.24 g/mol
InChI Key: SYALUPHWPQJTEM-UHFFFAOYSA-N
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Description

4-(Methylthio)phenyl acetate is an organic compound with the molecular formula C9H10O2S It is a derivative of phenyl acetate, where a methylthio group (-SCH3) is attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)phenyl acetate typically involves the reaction of 4-(Methylthio)phenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the phenol is replaced by an acetyl group, forming the acetate ester.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. One common method involves the use of cuprous ions and dimethylformamide (DMF) as a solvent, which facilitates the reaction between p-halogenated phenylacetic acid derivatives and sodium methyl mercaptide .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetate group can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-(Methylthio)phenol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylthio)phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)phenyl acetate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect biological pathways and enzyme activities, making it a useful compound in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)phenyl acetate is unique due to the presence of both the methylthio and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

50910-13-9

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(4-methylsulfanylphenyl) acetate

InChI

InChI=1S/C9H10O2S/c1-7(10)11-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3

InChI Key

SYALUPHWPQJTEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)SC

Origin of Product

United States

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